3-(4-chlorophenyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, a heterocyclic scaffold known for its pharmacological relevance, including kinase inhibition and antimicrobial activity. Its structure features:
- A thieno[3,2-d]pyrimidin-4-one core, providing a planar aromatic system conducive to π-π stacking interactions.
- A 1,2,4-oxadiazole ring substituted with a 2-methylphenyl group at position 3, linked via a methylsulfanyl (-SCH2-) bridge at position 2. The oxadiazole moiety contributes to metabolic stability and hydrogen-bonding capabilities.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O2S2/c1-13-4-2-3-5-16(13)20-25-18(29-26-20)12-31-22-24-17-10-11-30-19(17)21(28)27(22)15-8-6-14(23)7-9-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOBMBFNRLJKDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)Cl)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing reagent.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.
Attachment of the 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole moiety can be synthesized separately and then attached to the thienopyrimidine core through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes must be carefully managed to ensure the safety and consistency of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfide (-S-) group in the sulfanyl bridge demonstrates susceptibility to nucleophilic substitution under alkaline or oxidative conditions.
Key observations from analogs :
| Reaction Type | Conditions | Products | Yield (%) | Mechanistic Notes |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, alkyl halide | S-Alkylated derivatives | 55-78 | SN2 mechanism; regioselectivity influenced by steric hindrance |
| Oxidation | H₂O₂, AcOH | Sulfoxide or sulfone derivatives | 62-85 | Controlled by stoichiometry: 1 eq. H₂O₂ → sulfoxide; 2 eq. → sulfone |
| Aryl substitution | CuI, DIPEA, aryl boronic acids | Biaryl sulfides | 48-72 | Requires palladium catalysts for Suzuki-type coupling |
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole moiety undergoes hydrolysis or ring-opening under acidic/basic conditions, as observed in structurally related systems .
Thieno[3,2-d]pyrimidin-4-one Modifications
The pyrimidine ring participates in electrophilic aromatic substitution (EAS) and ring-expansion reactions, as demonstrated in studies of similar scaffolds .
Electrophilic Substitution
| Position | Electrophile | Conditions | Products |
|---|---|---|---|
| C-5 | Br₂ (1 eq.) | CHCl₃, 0°C | 5-Bromo derivative (83%) |
| C-6 | HNO₃/H₂SO₄ | 0-5°C, 2h | 6-Nitro compound (67%) |
| C-7 | Ac₂O, AlCl₃ | Reflux, 4h | 7-Acetylated product (58%) |
Ring Expansion
Reaction with hydroxylamine hydrochloride yields fused triazolo-thienopyrimidines, a transformation validated in pyrazolo-pyrimidine systems .
Cyclization Reactions
The ortho-methyl group on the oxadiazole’s phenyl ring enables unique cyclizations:
| Reactant | Conditions | Product | Notable Features |
|---|---|---|---|
| PhNCO, DABCO | Toluene, 110°C | Benzoxazinone-fused system | Forms 7-membered ring via C-H activation |
| Propargyl bromide | K₂CO₃, DMF | Indolizine derivatives | Copper-catalyzed alkyne-azide cycloaddition (CuAAC) |
Comparative Reactivity with Structural Analogs
Data from related compounds highlights reactivity trends:
| Compound | Core Structure | Key Reaction Difference | Ref |
|---|---|---|---|
| EVT-6686129 | 3-Methylbutyl substituent | Higher steric hindrance reduces sulfanyl substitution rates by ~40% | |
| EVT-11410039 | Pentyl chain at N-3 | Enhanced solubility enables aqueous-phase reactions | |
| S6840968 | 4-Methoxyphenyl group | Electron-donating groups accelerate EAS at C-5 by 2.3x |
Catalytic Systems and Optimization
Recent advances in catalytic methodologies from PMC studies suggest:
-
Microwave-assisted synthesis reduces reaction times for sulfoxide formation from 8h to 15min (85% yield)
-
Ionic liquid catalysts (e.g., [BMIM]PF₆) improve regioselectivity in alkyne cyclizations
-
Flow chemistry approaches enhance safety in nitration reactions (95% conversion vs. 67% batch)
Mechanistic Insights from Quantum Calculations
DFT studies on model systems (M06-2X/6-311+G**) reveal:
-
Sulfanyl group : Nucleophilic attack proceeds through a trigonal bipyramidal transition state (ΔG‡ = 18.7 kcal/mol)
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Oxadiazole ring : Hydrolysis initiates via protonation at N-2 (most basic site, pKa ≈ 3.2)
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Aromatic system : C-5 position has highest Fukui electrophilicity index (f⁻ = 0.157)
Scientific Research Applications
The compound 3-(4-chlorophenyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule that has garnered attention in various scientific research applications. This article will explore its applications in medicinal chemistry, biological activity, and potential therapeutic uses, supported by relevant data and case studies.
Anticancer Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. The compound has shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that similar compounds could effectively target cancer cell proliferation pathways, leading to decreased viability in cultured cells.
Antimicrobial Properties
The presence of the oxadiazole moiety in the compound contributes to its antimicrobial activity. Studies have reported that compounds containing oxadiazole rings exhibit potent antibacterial and antifungal activities. The mechanism of action typically involves disruption of microbial cell membranes or interference with metabolic pathways.
Enzyme Inhibition
Compounds like this one have been investigated for their ability to inhibit specific enzymes involved in disease processes. For example, thieno[3,2-d]pyrimidines have been studied as potential inhibitors of kinases and other enzymes linked to cancer progression and inflammation.
Case Studies
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry explored a series of thieno[3,2-d]pyrimidine derivatives, including variations similar to the compound . Results indicated that several derivatives showed IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 and A549) .
- Antimicrobial Testing : Another research article focused on the synthesis and biological evaluation of oxadiazole-containing compounds. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, suggesting potential as new antimicrobial agents .
- Enzyme Inhibition Studies : A recent investigation into enzyme inhibition highlighted that certain thieno[3,2-d]pyrimidine derivatives could effectively inhibit protein kinases associated with cancer signaling pathways. This study demonstrated a correlation between structural modifications and enhanced inhibitory activity .
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of an enzyme, the compound can inhibit its activity.
Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Pathway Interference: It may interfere with specific biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Key Differences :
- Core: Thieno[2,3-d]pyrimidin-4-one (vs. thieno[3,2-d]pyrimidin-4-one in the target).
- Substituents :
- Position 6 : 3-(2-Chlorophenyl)-1,2,4-oxadiazole (vs. 3-(2-methylphenyl)-1,2,4-oxadiazole in the target).
- Position 3 : 3,4-Difluorobenzyl group (vs. 4-chlorophenyl group).
- Position 5 : Methyl group (absent in the target).
Implications :
- The 3,4-difluorobenzyl group introduces electronegative fluorine atoms, enhancing dipole interactions but possibly reducing metabolic stability due to fluorinated aromatic cleavage risks.
- The methyl group at position 5 could improve solubility by reducing molecular symmetry .
2-[(3,5-Dimethyl-1,2-Oxazol-4-yl)methylsulfanyl]-5-(4-Methylphenyl)-3-Prop-2-Enylthieno[2,3-d]pyrimidin-4-one (CAS: 379249-75-9)
Key Differences :
- Core: Thieno[2,3-d]pyrimidin-4-one (vs. thieno[3,2-d]pyrimidin-4-one).
- Substituents :
- Position 2 : 3,5-Dimethylisoxazole-linked methylsulfanyl (vs. 1,2,4-oxadiazole in the target).
- Position 3 : Propenyl group (vs. 4-chlorophenyl).
- Position 5 : 4-Methylphenyl (vs. unsubstituted in the target).
Implications :
- The isoxazole ring (vs.
- The propenyl group introduces aliphatic unsaturation, which may increase reactivity or susceptibility to oxidative metabolism.
- The 4-methylphenyl at position 5 enhances hydrophobicity, possibly improving membrane penetration but reducing aqueous solubility .
3-Ethyl-2-Sulfanyl-5-(Thiophen-2-yl)-3H,4H-Thieno[2,3-d]pyrimidin-4-one (CAS: 257870-40-9)
Key Differences :
- Core: Thieno[2,3-d]pyrimidin-4-one.
- Substituents: Position 3: Ethyl group (vs. 4-chlorophenyl). Position 2: Free sulfhydryl (-SH) group (vs. methylsulfanyl-oxadiazole). Position 5: Thiophene ring (vs.
Implications :
- The ethyl group at position 3 is less bulky than the 4-chlorophenyl, possibly improving conformational flexibility .
Thieno[3,4-d]pyrimidin-4(3H)-one Derivatives ()
Key Differences :
- Core: Thieno[3,4-d]pyrimidin-4(3H)-one (vs. thieno[3,2-d]pyrimidin-4-one).
- Substituents: Chromenone or thiazolo[5,4-d]isoxazole moieties (e.g., compound 17 in ).
Implications :
- The thiazolo-isoxazole group combines sulfur and nitrogen heterocycles, which may synergize antibacterial activity but increase molecular weight .
Biological Activity
The compound 3-(4-chlorophenyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex heterocyclic structure that combines elements from pyrimidines, thieno compounds, and oxadiazoles. Its biological activity has garnered interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 382.86 g/mol. The presence of the thieno[3,2-d]pyrimidine core is significant as it is known for various biological activities.
Antimicrobial Activity
Research has shown that derivatives of thieno[3,2-d]pyrimidines exhibit notable antimicrobial properties. For instance, studies have indicated that compounds containing the pyrimidine moiety demonstrate effective in vitro activity against a range of pathogens including bacteria and fungi. The compound under discussion has been evaluated for its antibacterial and antifungal activities against several strains.
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate Inhibition | |
| Staphylococcus aureus | Strong Inhibition | |
| Candida albicans | Significant Activity |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition of urease activity has also been documented, suggesting potential applications in treating urinary infections.
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Competitive | 12.5 | |
| Urease | Non-competitive | 15.0 |
The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets:
- Pyrimidine Core : Known for its role in nucleic acid synthesis and as a scaffold for various bioactive compounds.
- Thieno Group : Enhances lipophilicity and biological interactions.
- Oxadiazole Moiety : Contributes to antibacterial and antifungal activities through disruption of microbial cell integrity.
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- A study evaluating a related thieno-pyrimidine derivative demonstrated significant reduction in bacterial load in infected animal models, showcasing its potential as a therapeutic agent.
- Another investigation focused on the neuroprotective effects of pyrimidine derivatives indicated that compounds with similar scaffolds improved cognitive functions in rodent models by inhibiting AChE activity.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 3-(4-chlorophenyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one?
- Methodological Answer : The synthesis involves multi-step heterocyclic chemistry. Key steps include:
- Oxadiazole formation : Cyclize substituted amidoximes (e.g., 3-(2-methylphenyl)-1,2,4-oxadiazole) using dehydrating agents like POCl₃ or PPA (polyphosphoric acid) .
- Thiol incorporation : React the oxadiazole intermediate with a thiol-containing thienopyrimidine precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl linkage .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the final compound .
Q. How can the molecular structure and purity of this compound be validated?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolve the crystal structure to confirm bond lengths, angles, and stereochemistry. Aim for a data-to-parameter ratio >13.6 and R-factor <0.06 for high reliability .
- Spectroscopic techniques : Use ¹H/¹³C NMR to verify substituent positions and LC-MS (ESI+) for molecular weight confirmation.
- Purity assessment : Employ HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to ensure ≥95% purity .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Antioxidant activity : Use DPPH radical scavenging assays (λ = 517 nm) and FRAP (ferric reducing antioxidant power) tests with ascorbic acid as a positive control .
- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ATP depletion for kinase activity). Include IC₅₀ calculations using nonlinear regression .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Experimental replication : Perform assays in quadruplicate (as in ) to assess intra- and inter-laboratory variability.
- Control standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) to normalize results across platforms.
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences between experimental groups .
Q. What strategies optimize the synthetic yield of the oxadiazole-thienopyrimidine core?
- Methodological Answer :
- Design of Experiments (DoE) : Use a split-plot design (as in ) to test variables:
- Temperature : 80–120°C for oxadiazole cyclization.
- Catalyst : Compare PPA vs. POCl₃ efficiency.
- Reaction monitoring : Track intermediates via TLC or in situ IR spectroscopy to identify bottlenecks.
- Yield improvement : Introduce microwave-assisted synthesis to reduce reaction time and byproduct formation .
Q. How to evaluate the environmental fate and biodegradation of this compound?
- Methodological Answer :
- Abiotic studies : Assess hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV light, λ = 254 nm) to measure stability .
- Biotic degradation : Use OECD 301B (Ready Biodegradability Test) with activated sludge. Monitor degradation via LC-MS and CO₂ evolution .
- Ecotoxicology : Perform acute toxicity assays on Daphnia magna (48-hour EC₅₀) and algal growth inhibition tests (72-hour IC₅₀) .
Q. What computational methods predict binding interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase ATP-binding pockets (PDB: 1ATP). Validate with MD simulations (GROMACS, 100 ns) to assess binding stability .
- QSAR modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation .
Data Analysis & Reporting
Q. How should researchers handle crystallographic disorder in structural reports?
- Methodological Answer :
- Disorder modeling : Use SHELXL to refine disordered atoms with occupancy constraints. Report mean C–C bond length deviations (e.g., ±0.005 Å) and thermal displacement parameters .
- Validation tools : Check structures with PLATON or CCDC’s Mercury to ensure geometric plausibility.
Q. What statistical approaches are critical for analyzing dose-response relationships?
- Methodological Answer :
- Dose-response curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
- Error propagation : Use Monte Carlo simulations to estimate confidence intervals for derived parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
